molecular formula C6H5BrClNO B7961327 2-Bromo-5-chloro-4-methoxypyridine

2-Bromo-5-chloro-4-methoxypyridine

Cat. No.: B7961327
M. Wt: 222.47 g/mol
InChI Key: RCABZWNZVXSCDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxypyridine (CAS: 1211520-39-6) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents (bromo and chloro) and electron-donating methoxy group. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its safety profile includes hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

2-bromo-5-chloro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABZWNZVXSCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-methoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2-Bromo-5-chloro-4-methoxypyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary widely, depending on the specific derivative or conjugate used in the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The reactivity and applications of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of 2-Bromo-5-chloro-4-methoxypyridine and its analogs:

Table 1: Structural and Physical Properties Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
2-Bromo-5-chloro-4-methoxypyridine 1211520-39-6 C₆H₅BrClNO Br (C2), Cl (C5), OMe (C4) 222.47 High halogen reactivity, methoxy donor
3-Bromo-5-chloro-2-methoxypyridine 102830-75-1 C₆H₅BrClNO Br (C3), Cl (C5), OMe (C2) 222.47 Similar MW, altered substituent positions reduce steric hindrance
4-Bromo-2-chloro-5-methoxypyridine 1033610-45-5 C₆H₅BrClNO Br (C4), Cl (C2), OMe (C5) 222.47 Electron-withdrawing Cl at C2 alters reactivity
4-Bromo-5-chloro-2-methylpyridine 867279-13-8 C₆H₅BrClN Br (C4), Cl (C5), Me (C2) 206.47 Methyl group enhances lipophilicity
5-Bromo-2-chloro-4-methoxypyridine 52311-48-5 C₆H₅BrClNO Br (C5), Cl (C2), OMe (C4) 222.47 Halogen positions favor nucleophilic substitution
Key Observations :
  • Substituent Effects: The methoxy group at C4 in 2-Bromo-5-chloro-4-methoxypyridine acts as an electron donor, stabilizing intermediates in coupling reactions. Bromine at C2 (target compound) vs. C3 (CAS 102830-75-1) affects steric accessibility for cross-coupling reactions .
  • Reactivity :

    • 5-Bromo-2-chloro-4-methoxypyridine (CAS 52311-48-5) shows higher reactivity in Suzuki-Miyaura couplings due to the para-methoxy group enhancing electron density at the brominated position .
    • 4-Bromo-5-chloro-2-methylpyridine (CAS 867279-13-8) lacks a methoxy group, reducing polarity and making it more suitable for hydrophobic environments .
Table 2: Commercial Availability and Pricing
Compound Name CAS Number Purity Price (1g) Supplier
2-Bromo-5-chloro-4-methoxypyridine 1211520-39-6 95% €36.00 CymitQuimica
3-Bromo-5-chloro-2-methoxypyridine 102830-75-1 95% €7,200.00 TCI Chemicals
4-Bromo-2-chloro-5-methoxypyridine 1033610-45-5 N/A N/A ChemWhat
  • Cost Drivers : The high price of 3-Bromo-5-chloro-2-methoxypyridine (€7,200/g) reflects complex synthesis steps, whereas the target compound’s lower cost (€36/g) suggests scalable production routes .

Biological Activity

2-Bromo-5-chloro-4-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, anticancer and antimicrobial properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H5BrClN and features a pyridine ring substituted with bromine, chlorine, and methoxy groups. These functional groups significantly influence its reactivity and interactions with biological targets.

Anticancer Mechanism

2-Bromo-5-chloro-4-methoxypyridine exhibits cytotoxic effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly affecting cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines by damaging mitochondrial functions and triggering apoptotic pathways.

Antimicrobial Mechanism

The antimicrobial activity of this compound is hypothesized to involve interference with bacterial cell wall synthesis or metabolic pathways. Its structural components may enhance binding to bacterial targets, although specific mechanisms remain under investigation.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For example, it has been tested against breast cancer cell lines MDA-MB-231 and MCF-7, demonstrating significant cytotoxicity.

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-23120
MCF-70.7
NIH/3T3 (Normal)>100

The selective toxicity observed indicates its potential for therapeutic applications in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. While specific data on 2-Bromo-5-chloro-4-methoxypyridine is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Breast Cancer Treatment

A study involving BALB/c nude mice bearing MDA-MB-231 tumors demonstrated that treatment with 2-Bromo-5-chloro-4-methoxypyridine resulted in a significant reduction in tumor volume (79.7%) after four weeks without severe toxicity reported. This suggests its viability as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of similar pyridine derivatives indicated that modifications could enhance antibacterial activity. Although specific results for 2-Bromo-5-chloro-4-methoxypyridine were not detailed, trends suggest a potential for effective antimicrobial applications.

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